3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a trifluoromethyl group, a dimethoxyphenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group through various substitution reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is unique due to the combination of its trifluoromethyl group, dimethoxyphenyl group, and acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H15F3O6 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C20H15F3O6/c1-10(24)28-12-5-6-13-15(9-12)29-19(20(21,22)23)17(18(13)25)11-4-7-14(26-2)16(8-11)27-3/h4-9H,1-3H3 |
InChI Key |
PGVQVEIIFALSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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